(4AS,8aR)-5,5,8a-trimethyloctahydronaphthalen-2(1H)-one
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Overview
Description
(4aalpha)-5,5,8abeta-Trimethyldecalin-2-one is an organic compound with a unique structure characterized by a decalin ring system substituted with three methyl groups and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aalpha)-5,5,8abeta-Trimethyldecalin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Diels-Alder reaction followed by selective hydrogenation and oxidation steps. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and reagents like hydrogen gas (H2) and oxygen (O2).
Industrial Production Methods
In an industrial setting, the production of (4aalpha)-5,5,8abeta-Trimethyldecalin-2-one may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(4aalpha)-5,5,8abeta-Trimethyldecalin-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
(4aalpha)-5,5,8abeta-Trimethyldecalin-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of (4aalpha)-5,5,8abeta-Trimethyldecalin-2-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Decalin: A bicyclic hydrocarbon with a similar ring structure but lacking the ketone and methyl groups.
Tetralin: A related compound with a single aromatic ring fused to a cyclohexane ring.
Menthone: A monoterpene with a similar ketone functional group but different ring structure.
Uniqueness
(4aalpha)-5,5,8abeta-Trimethyldecalin-2-one is unique due to its specific substitution pattern and the presence of a ketone group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
CAS No. |
54808-90-1 |
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Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
(4aS,8aR)-5,5,8a-trimethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C13H22O/c1-12(2)7-4-8-13(3)9-10(14)5-6-11(12)13/h11H,4-9H2,1-3H3/t11-,13+/m0/s1 |
InChI Key |
YZILXDJWJHJLAM-WCQYABFASA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC(=O)C2)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC(=O)C2)C)C |
Origin of Product |
United States |
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